molecular formula C20H24N4O3 B2608359 3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one CAS No. 2380057-37-2

3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one

Cat. No. B2608359
M. Wt: 368.437
InChI Key: RMACPXXODAQLLS-UHFFFAOYSA-N
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Description

The compound “3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclobutyl ring, a pyrimidine ring, a piperidine ring, and a pyridinone ring .


Molecular Structure Analysis

The molecule is likely to have a complex three-dimensional structure due to the presence of several rings. The pyrimidine and pyridinone rings are aromatic and planar, while the cyclobutyl and piperidine rings are aliphatic and can adopt various conformations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carbonyl group in the pyridinone ring could be involved in nucleophilic addition reactions, while the pyrimidine ring could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polarity of its functional groups, and its stability could be influenced by the strain in the cyclobutyl ring .

Safety And Hazards

The safety and hazards associated with this compound would depend on its structure and properties. For example, if it’s a drug, it could have side effects. Additionally, it could be hazardous to handle if it’s reactive or unstable .

Future Directions

Future research could involve optimizing the synthesis of this compound, studying its reactivity, investigating its mechanism of action, and assessing its safety and efficacy if it’s intended to be a drug .

properties

IUPAC Name

3-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-19-16(5-2-8-21-19)20(26)24-9-6-14(7-10-24)12-27-18-11-17(22-13-23-18)15-3-1-4-15/h2,5,8,11,13-15H,1,3-4,6-7,9-10,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMACPXXODAQLLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one

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